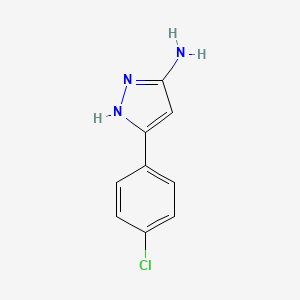

5-(4-chlorophenyl)-1H-pyrazol-3-amine

Overview

Description

3-(4-Chlorophenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have shown to inhibit the synthesis and release of histamine in the brain, which plays a role in maintaining wakefulness .

Biochemical Pathways

For example, some indole derivatives have been associated with the modulation of oxidative stress and inflammation . They have been shown to lower reactive oxygen species (ROS) levels and boost the glutathione system .

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

For instance, some indole derivatives have demonstrated antiviral, anti-inflammatory, and antioxidant activities . A related compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole, has been reported to protect dopaminergic neurons from H2O2-induced stress by lowering ROS levels and boosting the glutathione system .

Action Environment

For instance, the widespread application and degradation properties of some compounds have led to the development of pest resistance and environmental toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-1H-pyrazol-3-amine typically involves the cyclocondensation of 4-chlorophenylhydrazine with α, β-unsaturated carbonyl compounds. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under reflux conditions in the presence of a catalytic amount of acetic acid. The reaction mixture is then cooled, and the resulting product is purified by recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol under reflux conditions.

Substitution: Ammonia or primary amines in ethanol at elevated temperatures.

Major Products Formed:

Oxidation: Pyrazole oxides.

Reduction: Amine derivatives.

Substitution: Substituted pyrazoles with various functional groups.

Scientific Research Applications

Pharmaceutical Development

5-(4-Chlorophenyl)-1H-pyrazol-3-amine serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting inflammatory diseases and cancer . The compound's unique structural properties allow for the development of potent therapeutic agents. For instance, it has been utilized in the creation of kinase inhibitors that demonstrate anti-cancer activity against glioblastoma cells, specifically targeting the AKT signaling pathway, which is known to play a significant role in tumor growth and survival .

Case Study: Anti-Glioma Activity

A study synthesized a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which included derivatives of this compound. These compounds were screened for their ability to inhibit glioma cell growth. Notably, one compound exhibited low micromolar activity against AKT2/PKBβ and showed significant inhibition of neurosphere formation in patient-derived glioma stem cells, indicating its potential as a therapeutic agent .

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals , particularly herbicides and fungicides. Its selective action minimizes damage to non-target plants while effectively controlling pests and diseases.

Case Study: Herbicide Development

Research has demonstrated that pyrazole derivatives can be integrated into herbicide formulations to enhance efficacy against specific weed species while reducing phytotoxicity to crops. This selective herbicidal action is critical for sustainable agriculture practices .

Biochemical Research

This compound plays a vital role in biochemical research, particularly in studies related to enzyme inhibition and receptor binding . Researchers employ it to understand biological pathways and disease mechanisms better.

Case Study: Enzyme Inhibition Studies

Studies have shown that pyrazole derivatives can inhibit specific enzymes involved in metabolic pathways associated with disease states. For example, this compound has been tested for its ability to inhibit certain kinases involved in cancer progression, providing insights into potential therapeutic strategies .

Material Science

In material science, this compound is explored for its potential in developing novel materials with specific electronic properties. These materials can be beneficial in creating sensors and electronic devices.

Case Study: Electronic Applications

Research indicates that pyrazole-based materials exhibit unique electronic characteristics that can be harnessed for applications such as organic semiconductors and photovoltaic devices. The structural versatility of these compounds allows for tailored properties suitable for advanced material applications .

Analytical Chemistry

The compound is also employed as a standard reference material in various analytical techniques. Its use aids in the accurate quantification of related compounds within complex mixtures, which is essential for quality control in manufacturing processes.

Case Study: Quality Control Applications

In analytical laboratories, this compound is utilized to calibrate methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). This ensures reliable detection and quantification of active pharmaceutical ingredients (APIs) and contaminants .

Comparison with Similar Compounds

3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: This compound has similar structural features but includes additional phenyl groups, which can influence its chemical and biological properties.

3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: This compound has a different functional group attached to the phenyl ring, leading to different reactivity and applications.

Uniqueness: 3-(4-Chlorophenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Biological Activity

5-(4-chlorophenyl)-1H-pyrazol-3-amine, a compound within the pyrazole class, has garnered attention for its diverse biological activities. This article reviews its biological properties, focusing on its antibacterial, anti-inflammatory, and anticancer activities, supported by recent research findings and data.

Structure and Properties

The chemical structure of this compound features a pyrazole ring substituted with a 4-chlorophenyl group. This structural configuration is significant in determining its biological activity.

Antibacterial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit promising antibacterial properties. For instance, in a study evaluating various pyrazole compounds, some derivatives showed significant direct antibacterial activity against Gram-positive bacteria and potential as antibiotic adjuvants against multi-drug resistant (MDR) strains of Acinetobacter baumannii .

Table 1: Antibacterial Activity of Pyrazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | A. baumannii | 4 µg/mL |

| Compound 2 | E. coli | 8 µg/mL |

| Compound 3 | S. aureus | 16 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in various studies. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in different models. For example, certain pyrazole compounds demonstrated inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

Anticancer Activity

The anticancer properties of this compound have also been extensively studied. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth across several cancer cell lines. Notably, compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Apoptosis induction |

| A549 | 26 | Growth inhibition |

| NCI-H460 | 0.95 | Autophagy induction |

Case Studies

- Antibacterial Efficacy : A study synthesized a series of pyrazole derivatives and tested their activity against MDR strains of A. baumannii. Compounds with structural similarities to this compound showed enhanced efficacy when used in combination with existing antibiotics, indicating potential as adjuvants .

- Anticancer Potential : Another research effort focused on the evaluation of various pyrazole derivatives against lung and breast cancer cell lines. The results indicated that certain modifications to the pyrazole structure could significantly enhance cytotoxicity and selectivity towards cancer cells .

Properties

IUPAC Name |

5-(4-chlorophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPBZIITFQHIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370670 | |

| Record name | 3-(4-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78583-81-0 | |

| Record name | 3-(4-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-(4-chlorophenyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.